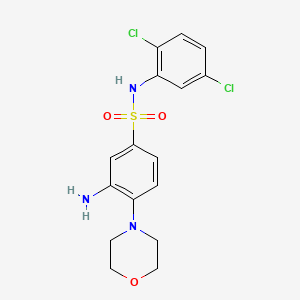

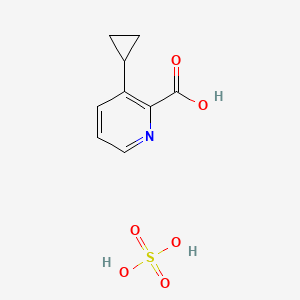

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

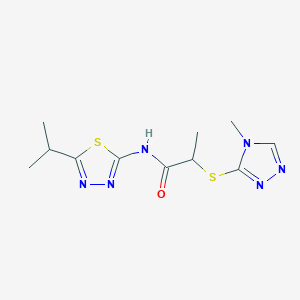

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, also known as DAS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Molecular Interactions and Crystal Structure

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has been studied for its molecular interactions in crystals and solutions. The research involves solving crystal structures by X-ray diffraction and analyzing temperature dependencies of saturated vapor pressure, thermochemical parameters of fusion and evaporation processes, and solubility in water and n-octanol. This in-depth analysis provides insights into the solvation and distribution processes, crucial for understanding the compound's behavior in various mediums. The study highlights the importance of molecular interactions for the compound's properties and potential applications in material science and pharmaceuticals (Perlovich et al., 2008).

Inhibition of Carbonic Anhydrases

Another significant area of research is the investigation of 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes. These studies aim to explore the pharmacological potential of sulfonamide derivatives in treating diseases associated with carbonic anhydrase activity. For example, some sulfonamide derivatives show nanomolar inhibitory concentration against different isoenzymes of carbonic anhydrase, suggesting potential applications in developing new therapeutic agents (Supuran et al., 2013).

Anticancer Potential

Research into the anticancer potential of sulfonamide derivatives, including 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, has shown promising results. These compounds have been evaluated for their in vitro anti-cancer activity against various cancer cell lines. By inducing mRNA expression of pro-apoptotic genes and activating p38 and ERK phosphorylation in cancer cells, these compounds offer a novel approach to cancer therapy (Cumaoğlu et al., 2015).

Antibacterial Activity

The synthesis and evaluation of antibacterial activity of tertiary aminoalkanols hydrochlorides, derived from 3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide, have shown potential as biologically active compounds. These studies contribute to the search for new antibacterial agents by exploring the structure-activity relationship of these derivatives (Isakhanyan et al., 2014).

Propiedades

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)-4-morpholin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O3S/c17-11-1-3-13(18)15(9-11)20-25(22,23)12-2-4-16(14(19)10-12)21-5-7-24-8-6-21/h1-4,9-10,20H,5-8,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXMCPKBDFXORT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,5-dichlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)

![[2-(4-methylphenoxy)pyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2798659.png)

![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2798672.png)